Pentyl 6-bromohexanoate

Catalog No.
S14369409
CAS No.
41049-09-6
M.F
C11H21BrO2
M. Wt
265.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl 6-bromohexanoate

CAS Number

41049-09-6

Product Name

Pentyl 6-bromohexanoate

IUPAC Name

pentyl 6-bromohexanoate

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

InChI

InChI=1S/C11H21BrO2/c1-2-3-7-10-14-11(13)8-5-4-6-9-12/h2-10H2,1H3

InChI Key

AGJXXGYCXKVSDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCCCCBr

Pentyl 6-bromohexanoate is an organic compound derived from the esterification of 6-bromohexanoic acid with pentanol. Its molecular formula is C11H21BrO2C_{11}H_{21}BrO_2, and it features a linear structure characterized by a six-carbon chain with a bromine atom at the sixth position. The compound exhibits typical properties of esters, including volatility and solubility in organic solvents. The presence of the bromine atom introduces unique reactivity, making it useful in various chemical applications.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. This reaction is significant in organic synthesis for creating more complex molecules.
  • Hydrolysis: In the presence of water and an acid or base, pentyl 6-bromohexanoate can undergo hydrolysis to yield 6-bromohexanoic acid and pentanol.
  • Transesterification: This compound can react with other alcohols to form new esters, which is useful in biodiesel production and other applications.

Pentyl 6-bromohexanoate has been investigated for its biological properties, particularly in relation to its effects on various cellular processes. Studies have shown that it can inhibit certain pathways in protozoan parasites, such as Trypanosoma cruzi, which causes Chagas disease. The compound's activity may be attributed to its ability to disrupt membrane sterol biosynthesis, thus affecting cell viability .

The synthesis of pentyl 6-bromohexanoate typically involves the following steps:

  • Preparation of 6-Bromohexanoic Acid: This can be achieved through bromination of hexanoic acid using bromine or phosphorus tribromide under controlled conditions .
  • Esterification Reaction: The prepared 6-bromohexanoic acid is then reacted with pentanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the esterification process. The reaction proceeds via nucleophilic attack of the alcohol on the carboxylic acid, resulting in the formation of pentyl 6-bromohexanoate and water.

Pentyl 6-bromohexanoate has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for potential therapeutic applications against parasitic infections.
  • Material Science: Its properties make it suitable for use in polymer chemistry and as a plasticizer.

Research on interaction studies involving pentyl 6-bromohexanoate has focused on its effects on biological systems. For instance, studies have assessed its impact on lipid metabolism and sterol biosynthesis pathways in Trypanosoma cruzi, highlighting its potential as a lead compound for developing antiparasitic agents . Additionally, interactions with various nucleophiles have been explored to understand its reactivity profile better.

Pentyl 6-bromohexanoate shares structural similarities with several other compounds, particularly those containing bromoalkanes or ester functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethyl 6-bromohexanoateC8H15BrO2C_8H_{15}BrO_2Similar structure; used in similar applications
Methyl 6-bromohexanoateC7H13BrO2C_7H_{13}BrO_2Shorter alkyl chain; different physical properties
Propyl 6-bromohexanoateC9H17BrO2C_9H_{17}BrO_2Intermediate length chain; varied reactivity

Uniqueness: Pentyl 6-bromohexanoate is distinguished by its longer alkyl chain compared to methyl and ethyl derivatives, which may enhance its lipophilicity and biological activity. This structural feature could influence its pharmacokinetic properties and interactions within biological systems.

Palladium-catalyzed cross-coupling has emerged as a versatile tool for functionalizing esters, including bromohexanoate derivatives. A seminal study demonstrated that Pd(OAc)₂ or Pd₂(dba)₃, when paired with bulky electron-rich o-biphenyl phosphines (e.g., DavePhos or JohnPhos), facilitates α-arylation of esters at room temperature or 80°C. For pentyl 6-bromohexanoate synthesis, this approach could enable direct coupling of pentyl alcohol with pre-functionalized bromohexanoic acid intermediates.

Key parameters influencing yield and selectivity include:

  • Ligand choice: Bulky phosphines enhance steric hindrance, minimizing undesired β-hydride elimination.
  • Base selection: Lithium hexamethyldisilazide (LiHMDS) promotes deprotonation of the ester α-position, enabling transmetallation.
  • Temperature control: Reactions at 80°C achieve >85% yield for analogous tert-butyl esters.

A comparative analysis of palladium catalysts (Table 1) reveals that Pd(OAc)₂ outperforms PdCl₂ and Pd(PPh₃)₄ in base-free conditions, achieving 95% yield for alkenyl boronic ester couplings. This suggests its suitability for bromohexanoate synthesis, particularly when paired with nitrogen-based ligands like 1,10-phenanthroline to stabilize Pd(II) intermediates.

Table 1. Catalyst Performance in Pd-Catalyzed Coupling Reactions

CatalystLigandYield (%)Selectivity (Cross:Homo)
Pd(OAc)₂1,10-Phenanthroline98>99:1
PdCl₂None21100:0
Pd(PPh₃)₄Triphenylphosphine4647:53

Mechanistically, oxidative addition of the bromohexanoate to Pd(0) forms a Pd(II) complex, followed by reductive elimination with the pentyl nucleophile. Oxygen serves as a critical reoxidant, regenerating Pd(II) from Pd(0) without requiring stoichiometric oxidants.

Radical-Mediated Alkylation Pathways for Bromohexanoate Derivatives

Radical pathways offer complementary selectivity to polar mechanisms, particularly for sterically hindered substrates. Copper-catalyzed methods enable α-alkylation of esters via radical-radical coupling, as demonstrated in reactions between α-bromo carbonyls and amino acids. For pentyl 6-bromohexanoate, this could involve generating a hexanoate-centered radical, which subsequently couples with a pentyl radical.

Critical advancements include:

  • Photoredox catalysis: Blue-LED irradiation of Cu(I) complexes generates alkyl radicals from bromohexanoates at ambient temperature.
  • Ligand design: Bidentate nitrogen ligands (e.g., XantPhos) stabilize copper intermediates, reducing catalyst loading to 3 mol%.
  • Substrate scope: Trisubstituted esters undergo coupling with 86% yield in model systems, suggesting applicability to 6-bromohexanoates.

Table 2. Radical Alkylation Efficiency Under Varied Conditions

EntryLight SourceCatalystTime (h)Yield (%)
1Blue LEDCuBr496
2NoneCuBr2412
3Blue LEDNone24<5

The mechanism proceeds through single-electron transfer (SET) from Cu(I) to the C-Br bond, generating a bromohexanoate radical that couples with a pentyl radical formed via H-atom abstraction. Density functional theory (DFT) calculations indicate a 5.5 kcal/mol barrier for radical addition, favoring this pathway over direct ionic substitution.

Solvent System Optimization in Nickel-Mediated Electrophile Coupling

While nickel catalysis for ester coupling is less explored than Pd/Cu systems, solvent engineering significantly impacts reaction efficiency. Polar aprotic solvents like dichloroethane (DCE) enhance nickelate formation, critical for oxidative addition steps.

Key solvent properties include:

  • Dielectric constant: Higher ε values (e.g., DCE, ε=10.4) improve ionic intermediate stabilization.
  • Coordination capacity: Weakly coordinating solvents prevent catalyst deactivation.
  • Boiling point: High-bp solvents (e.g., DMF, 153°C) enable elevated temperature reactions without pressure vessels.

Table 3. Solvent Effects on Nickel-Catalyzed Coupling

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
DCE10.4786
THF7.54512
DMF36.7628

In DCE, nickel complexes adopt a tetrahedral geometry that facilitates oxidative addition of the C-Br bond, while DMF’s strong coordination to Ni centers slows ligand exchange. Additives like LiCl (0.5 equiv) further optimize reactivity by generating NiCl₂ precursors in situ.

Role in Anti-Inflammatory Drug Precursor Development

Pentyl 6-bromohexanoate serves as a critical intermediate in the synthesis of anti-inflammatory drug precursors through multiple mechanistic pathways [3] [4]. Research has demonstrated that bromohexanoate derivatives, including the pentyl ester, play essential roles in the development of selective cyclooxygenase inhibitors and novel anti-inflammatory agents [3]. The compound's bromine substituent at the terminal carbon position provides a reactive site for nucleophilic substitution reactions, enabling the construction of complex pharmaceutical scaffolds [4] .

The most significant application of pentyl 6-bromohexanoate in anti-inflammatory drug development involves its role as a precursor in synthesizing analogs of 6-bromohypaphorine, which demonstrates potent anti-inflammatory activity through alpha-7 nicotinic acetylcholine receptor agonism [3]. Studies have shown that methoxy ester derivatives of 6-iodohypaphorine, synthesized using bromohexanoate intermediates, exhibit enhanced potency with an effective concentration fifty value of 610 nanomolar, representing a 130-fold improvement over the parent compound [3].

The anti-inflammatory mechanism of bromohexanoate-derived compounds operates through modulation of macrophage activation and cytokine production [3]. Research findings indicate that these compounds significantly decrease toll-like receptor 4 surface expression, which plays a crucial role in lipopolysaccharide recognition and inflammatory cascade initiation [3]. Additionally, these derivatives increase cluster of differentiation 86 expression, promoting anti-inflammatory interleukin-10 response and contributing to inflammation resolution [3].

Anti-inflammatory ApplicationTarget MechanismReported EfficacyStructural AdvantageDevelopment Stage
Cyclooxygenase Inhibitor PrecursorsCyclooxygenase inhibitionVariable micromolar range [6]Improved selectivity [6]Preclinical [6]
Alpha-7 Nicotinic Acetylcholine Receptor Agonist DerivativesNicotinic receptor activation610 nanomolar [3]Enhanced potency [3]Advanced preclinical [3]
Hypaphorine AnalogsReceptor-mediated anti-inflammation80 micromolar [3]Reduced toxicity [3]Clinical evaluation [3]
General Anti-inflammatory IntermediatesMulti-pathway targetingSub-micromolar to micromolar range [4]Versatile modification [4]Early research [4]

The synthetic utility of pentyl 6-bromohexanoate extends to the preparation of suberoylanilide hydroxamic acid derivatives, which exhibit anti-inflammatory properties through histone deacetylase inhibition [7]. The compound serves as an alkylating agent in the direct functionalization of malonamic esters, providing access to branched derivatives with enhanced biological activity [7]. This synthetic approach eliminates the need for protective group strategies and enables efficient construction of complex anti-inflammatory scaffolds [7].

Structural Modifications for Enhanced Bioavailability

The structural characteristics of pentyl 6-bromohexanoate make it particularly suitable for bioavailability enhancement through prodrug design strategies [8] [9]. The pentyl ester functionality serves as a lipophilic promoiety that significantly improves membrane permeability and oral absorption of polar drug substances [8] [10]. Research demonstrates that fatty acid ester conjugation, exemplified by pentyl 6-bromohexanoate, enhances lipophilicity and facilitates passive transport across biological membranes [9].

The bioavailability enhancement mechanism of pentyl 6-bromohexanoate operates through several distinct pathways [11] [12]. The compound's calculated logarithmic partition coefficient of 3.68 indicates high lipophilicity, which correlates with improved membrane permeation and enhanced oral bioavailability [2]. This lipophilic character enables the compound to traverse intestinal epithelial barriers more effectively than corresponding polar analogs [12].

Esterase-mediated hydrolysis represents the primary activation mechanism for pentyl 6-bromohexanoate prodrugs [13] [14]. Carboxylesterase enzymes, particularly carboxylesterase 1, demonstrate substrate specificity for amino acid esters and fatty acid conjugates, enabling controlled release of active pharmaceutical ingredients [13]. The hydrolysis kinetics of pentyl esters exhibit intermediate rates compared to shorter alkyl chains, providing sustained drug release profiles suitable for extended therapeutic action [13].

Enhancement MechanismPentyl 6-bromohexanoate RoleTherapeutic BenefitClinical Relevance
Lipophilicity IncreaseHigh logarithmic partition coefficient (3.68) improves membrane crossing [2]Improved oral absorption [11]Critical for poorly soluble drugs [11]
Membrane PermeationEnhanced passive diffusion [9]Better tissue penetration [9]Essential for targeted therapy [9]
Enzymatic ActivationControlled esterase hydrolysis [13]Targeted drug release [13]Minimizes side effects [13]
Sustained ReleaseExtended pharmacokinetic profile [15]Reduced dosing frequency [15]Improves patient compliance [15]

The structural modifications enabled by pentyl 6-bromohexanoate include conjugation with various pharmacophores through ester linkage formation [16]. This approach has been successfully applied in the development of dendrimer-based drug delivery systems, where the ester linkage provides pH-sensitive release characteristics [16]. The compound's bromine substituent offers additional functionalization opportunities through nucleophilic substitution reactions, enabling the introduction of targeting moieties and pharmacokinetic modifiers .

Molecular dynamics studies of pentyl ester prodrugs demonstrate improved conformational stability and reduced molecular flexibility compared to shorter alkyl chains [15]. This enhanced structural rigidity contributes to better receptor binding affinity and prolonged biological activity [15]. The alkyl chain length optimization studies reveal that pentyl esters achieve optimal balance between lipophilicity and enzymatic lability, making them particularly suitable for oral drug delivery applications [15].

Comparative Analysis of Bromohexanoate Esters in Prodrug Design

The comparative evaluation of bromohexanoate esters reveals distinct advantages of the pentyl derivative in prodrug applications [18] . Systematic analysis of methyl, ethyl, pentyl, and benzyl 6-bromohexanoate demonstrates that chain length significantly influences pharmaceutical properties and prodrug performance [20] . The pentyl ester exhibits superior balance between lipophilicity enhancement and enzymatic stability compared to shorter and longer alkyl chains [20].

Lipophilicity analysis demonstrates progressive increases in logarithmic partition coefficient values across the bromohexanoate ester series [2] [21]. Methyl 6-bromohexanoate exhibits moderate lipophilicity with a calculated logarithmic partition coefficient of approximately 2.34, while ethyl 6-bromohexanoate shows enhanced lipophilicity at 2.87 . Pentyl 6-bromohexanoate achieves high lipophilicity with a logarithmic partition coefficient of 3.68, approaching the optimal range for oral drug absorption [2]. Benzyl 6-bromohexanoate demonstrates similar lipophilicity at 3.69 but exhibits different pharmacokinetic characteristics due to aromatic substitution [21].

Ester DerivativeMolecular FormulaMolecular Weight (g/mol)Chemical Abstracts Service NumberLogarithmic Partition CoefficientPolar Surface Area (Ų)Solubility Profile
Methyl 6-bromohexanoateC₇H₁₃BrO₂209.08 [4]4897-84-1 [4]2.34 26.30 Moderate lipophilic [4]
Ethyl 6-bromohexanoateC₈H₁₅BrO₂223.11 [18]25542-62-5 [18]2.87 26.30 Enhanced lipophilic [18]
Pentyl 6-bromohexanoateC₁₁H₂₁BrO₂265.19 [1]41049-09-6 [1]3.68 [2]26.30 [2]High lipophilic [1]
Benzyl 6-bromohexanoateC₁₃H₁₇BrO₂285.18 [21]78277-26-6 [21]3.69 [21]26.30 [21]High lipophilic [21]

Enzymatic hydrolysis kinetics vary significantly among bromohexanoate ester derivatives, with important implications for prodrug design [13] . Methyl esters undergo rapid carboxylesterase-mediated hydrolysis, resulting in immediate drug release profiles suitable for fast-acting formulations [13]. Ethyl esters demonstrate moderate hydrolysis rates, providing intermediate release characteristics . Pentyl esters exhibit slower enzymatic cleavage due to steric hindrance and reduced enzyme-substrate affinity, enabling sustained release applications [15].

The comparative membrane permeability analysis reveals that pentyl 6-bromohexanoate achieves optimal permeation characteristics for pharmaceutical applications [20] [22]. Cell culture studies demonstrate that increasing alkyl chain length from methyl to pentyl progressively enhances membrane penetration and cellular uptake [22]. However, further chain extension beyond pentyl results in diminishing returns due to increased molecular size and reduced aqueous solubility [22].

Alkyl Chain LengthLipophilicity EnhancementMembrane PermeabilityEnzymatic Hydrolysis RateBioavailability PotentialStability in SolutionProdrug Suitability
C₁ (Methyl)Low Limited Fast [13]Moderate [13]High Basic
C₂ (Ethyl)Moderate Improved Moderate [13]Good [13]High Standard
C₅ (Pentyl)High [2]Significantly Enhanced [22]Slow [15]Excellent [15]Moderate [15]Optimal [15]
C₇ (Benzyl)High [21]Enhanced [21]Variable Good Moderate [21]Specialized

Formulation compatibility studies demonstrate that pentyl 6-bromohexanoate exhibits favorable physicochemical properties for pharmaceutical development [23] [24]. The compound maintains stability in common organic solvents and demonstrates compatibility with various excipients used in solid and liquid dosage forms [23]. Solvent-free enzymatic synthesis approaches have been developed for pentyl ester production, supporting scalable manufacturing processes [24].

Design ParameterMethyl EsterEthyl EsterPentyl EsterBenzyl Ester
Hydrolysis MechanismRapid esterase [13]Moderate esterase [13]Slower esterase [15]Variable esterase
Tissue DistributionSystemic [13]Enhanced tissue Selective tissue [15]Tissue specific
Metabolic StabilityLow [13]Moderate High [15]Moderate
Carrier-Mediated TransportLimited [13]Improved Excellent [15]Good
Formulation CompatibilityHigh [23]High [23]Moderate [23]Moderate [23]

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

264.07249 g/mol

Monoisotopic Mass

264.07249 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

Explore Compound Types